VUF 11207 fumarate is a chemical compound classified as a potent agonist for the chemokine receptor ACKR3, also known as CXCR7. This compound has garnered attention in biochemical research due to its significant role in modulating receptor activity, particularly in the context of cellular signaling pathways related to inflammation and cancer. The compound’s chemical structure is characterized by a complex arrangement that facilitates its interaction with the target receptor.
VUF 11207 fumarate is sourced from various chemical suppliers, including Tocris Bioscience and MedChemExpress, where it is available for research purposes. It is classified under small molecule pharmacological agents, specifically as a chemokine receptor agonist. The compound's CAS number is 1785665-61-3, indicating its unique identification in chemical databases.
The synthesis of VUF 11207 fumarate involves multi-step organic reactions typically starting from substituted styrene derivatives. The synthesis process includes:
The detailed synthetic route can vary, but it generally adheres to established organic synthesis protocols involving standard laboratory techniques such as chromatography for purification and spectrometry for characterization.
VUF 11207 fumarate has a molecular formula of , with a molecular weight of approximately 586.65 g/mol. The compound's structure features:
The three-dimensional conformation of VUF 11207 allows for effective binding to the chemokine receptor, which is crucial for its agonistic activity.
VUF 11207 fumarate primarily engages in receptor-mediated reactions upon binding to ACKR3. Its mechanism of action includes:
These interactions are essential for understanding how VUF 11207 can modulate physiological responses in cells expressing ACKR3.
The mechanism of action for VUF 11207 fumarate involves several key steps:
Research indicates that this agonistic action may have implications in conditions like cancer and inflammatory diseases where ACKR3 plays a pivotal role .
These properties are crucial for laboratory handling and application in research settings.
VUF 11207 fumarate is primarily used in scientific research focused on:
The versatility of VUF 11207 fumarate makes it a valuable asset in pharmacological research aimed at understanding complex biological systems influenced by chemokine signaling.
ACKR3 (CXCR7) is an atypical chemokine receptor characterized by a seven-transmembrane (7TM) domain topology typical of G protein-coupled receptors (GPCRs). Unlike classical chemokine receptors, ACKR3 lacks the conserved DRYLAIV motif essential for Gαi-protein coupling, resulting in an inability to initiate canonical G protein signaling cascades [7] [9]. Instead, ACKR3 exhibits constitutive and ligand-induced recruitment of β-arrestins, leading to receptor internalization and activation of β-arrestin-dependent signaling pathways such as ERK1/2 and p38 MAPK phosphorylation [3] [7].
ACKR3 functions as a scavenger receptor for chemokines (CXCL12 and CXCL11) and endogenous opioid peptides (e.g., enkephalins, dynorphins). Its extracellular loops (ELs) and N-terminal domain contain critical residues for high-affinity ligand binding. Specifically, ACKR3 binds CXCL12 monomers with 10-fold higher affinity (Kd ≈ 0.4–1.3 nM) than CXCR4, its classical counterpart [7] [9]. VUF 11207 fumarate (EC₅₀ = 1.6 nM) mimics this scavenging function by selectively binding ACKR3 and inducing β-arrestin recruitment without G protein activation [1] [10].
Table 1: ACKR3 Ligands and Associated Signaling Pathways
Ligand Class | Representative Ligands | Binding Affinity (Kd/EC₅₀) | Primary Signaling Outcome |
---|---|---|---|
Chemokines | CXCL12 | 0.4–1.3 nM | β-arrestin recruitment, ERK inhibition |
Opioid peptides | Dynorphin A | Low nM range | Ligand internalization/degradation |
Synthetic agonists | VUF 11207 fumarate | 1.6 nM (EC₅₀) | β-arrestin recruitment, osteoclast suppression |
β-arrestin recruitment is a hallmark of ACKR3 activation and serves as its primary signal transduction mechanism. Upon ligand binding (e.g., CXCL12 or VUF 11207 fumarate), ACKR3 undergoes conformational changes that promote rapid association with β-arrestin-1/2. This interaction facilitates:
VUF 11207 fumarate potently induces β-arrestin recruitment to ACKR3 in HEK293-CXCR7 cells, as quantified using NanoBiT® complementation assays. This technology tags ACKR3 with a ProLink peptide and β-arrestin with a Nanoluciferase fragment; receptor activation drives complementation and luminescent signal generation [4] [8].
ACKR3 ligands are classified based on their functional outcomes:
VUF 11207 exemplifies targeted agonism by suppressing CXCL12-mediated osteoclastogenesis. It inhibits ERK phosphorylation in osteoclast precursor cells (IC₅₀ ≈ 0.17 nM), disrupting RANKL/TNF-α-induced bone resorption—an effect abolished by ACKR3 knockout [2] [6].
Table 2: Pharmacological Profile of VUF 11207 Fumarate
Parameter | Value | Experimental System | Reference |
---|---|---|---|
ACKR3 Agonism (EC₅₀) | 1.6 nM | β-arrestin recruitment (HEK293) | [1] |
Binding Affinity (pKi) | 8.1 | Radioligand displacement | [2] |
Osteoclast Inhibition | 0.17 nM (IC₅₀) | Mouse osteoclast precursors | [2] |
Solubility | 100 mM in DMSO/water | Chemical stability assay | [10] |
Allosteric modulation fine-tunes ACKR3 activity through:
Table 3: Allosteric Modulation Mechanisms of ACKR3
Mechanism | Biological Consequence | Therapeutic Implication |
---|---|---|
CXCR4 Heterodimerization | Alters Gαi vs. β-arrestin balance | Modulates CXCL12-driven cell migration |
Ligand-specific trafficking | Variable receptor recycling rates | Tunable chemokine scavenging duration |
Opioid cross-reactivity | Depletes enkephalins/dynorphins | Indirect opioid receptor regulation |
Concluding RemarksVUF 11207 fumarate exemplifies rational targeting of ACKR3’s unique signaling biology. Its biased agonism underscores the therapeutic potential of selectively modulating β-arrestin pathways without G protein side effects. Future research should explore its allosteric interactions within ACKR3-containing heterocomplexes and impacts on non-chemokine ligands.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9